![molecular formula C22H18ClN3O2S2 B2473175 4-溴-N-甲基-N-{2-[5-(5-甲基-1H-吲哚-2-基)-1,2,4-恶二唑-3-基]乙基}苯甲酰胺 CAS No. 1105240-16-1](/img/structure/B2473175.png)

4-溴-N-甲基-N-{2-[5-(5-甲基-1H-吲哚-2-基)-1,2,4-恶二唑-3-基]乙基}苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

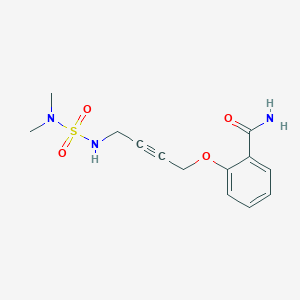

Benzamide is an amide derivative of benzoic acid, featuring an amide functional group attached to a phenyl group . It’s a simple compound with the formula C8H8BrNO . Indole is a heterocyclic compound and it’s structure is incorporated in many important biological compounds such as tryptophan and auxins .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzamide and indole derivatives. The specific reactions and conditions would depend on the exact structures of the starting materials and the desired product .Molecular Structure Analysis

The molecular structure of a compound like this would be quite complex, due to the presence of multiple functional groups and a heterocyclic ring. The benzamide portion of the molecule would likely be planar due to the conjugation of the amide group with the phenyl ring . The indole portion of the molecule is also planar .Chemical Reactions Analysis

Benzamides and indoles both participate in a variety of chemical reactions. Benzamides can act as ligands for metal ions, and can also participate in various organic reactions . Indoles are involved in many important biological reactions, and can also undergo electrophilic substitution reactions .科学研究应用

唑类衍生物的合成和生物活性:与所研究化合物具有结构相似性的唑类化合物已被合成并对其生物活性进行了评估。这些研究表明,一些合成化合物具有抗菌、抗脂肪酶和/或抗脲酶活性 (Ceylan 等人,2014).

苯甲酰胺衍生物的抗癌评估:已合成一系列与所查询化合物在结构上相关的苯甲酰胺衍生物,并评估了其对各种癌细胞系的抗癌活性。与参考药物依托泊苷相比,一些衍生物表现出更高的抗癌活性 (Ravinaik 等人,2021).

双杂环苯甲酰胺对碱性磷酸酶的抑制:新型双杂环苯甲酰胺已显示出对碱性磷酸酶的有效抑制作用,表明它们在调节骨骼和牙齿的正常钙化中具有潜在作用 (Abbasi 等人,2019).

抗肿瘤剂尼洛替尼的合成:具有结构相似性的化合物尼洛替尼的合成说明了这类分子在抗肿瘤应用中的潜力 (王丛战,2009).

恶二唑衍生物及其生物学研究:已合成并表征了与结构相关的恶二唑衍生物。它们的生物学研究揭示了抗菌和抗氧化活性 (Karanth 等人,2019).

基于吲哚的杂化恶二唑骨架对脲酶的抑制:已发现具有 N-(取代苯基)丁酰胺的新型基于吲哚的恶二唑骨架是脲酶酶的有效抑制剂,表明具有潜在的治疗应用 (Nazir 等人,2018).

N-酰胺衍生物的抗分枝杆菌筛选:与该化合物相关的 N-酰胺衍生物对结核分枝杆菌表现出有希望的抗结核活性,表明在治疗结核病中具有潜在应用 (Nayak 等人,2016).

作用机制

未来方向

The future directions for research on a compound like this could be quite varied. It could be investigated for potential pharmaceutical applications, given the known biological activity of many indole derivatives . Alternatively, it could be studied for its chemical properties or as a ligand for metal ions .

属性

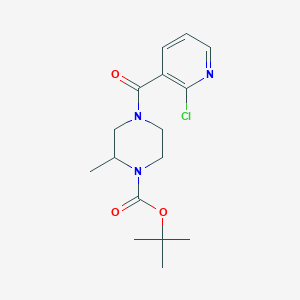

IUPAC Name |

N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3O2S2/c1-13-8-9-15(23)10-16(13)24-19(27)12-29-22-25-17-11-18(14-6-4-3-5-7-14)30-20(17)21(28)26(22)2/h3-11H,12H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESCKVPKWUORSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2C)SC(=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-methylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Ethylsulfanyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2473092.png)

![N-(2,5-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2473100.png)

![Ethyl 5-[(2,2-diphenylacetyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2473102.png)

![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzofuran-2-carboxamide](/img/structure/B2473104.png)

![[N-[1-[2-(2-Pyridylcarboxamido)phenyl]ethylidene]glycinato]nickel](/img/structure/B2473107.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3,3-dimethylbutanamide](/img/structure/B2473111.png)

![2-[(4-aminophenyl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2473112.png)